Cas no 190515-96-9 (methyl 3-(4-oxopiperidin-1-yl)propanoate)

methyl 3-(4-oxopiperidin-1-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- 1-PIPERIDINEPROPANOIC ACID, 4-OXO-, METHYL ESTER
- methyl 3-(4-oxopiperidin-1-yl)propanoate
- 3-(4-oxo-piperidine-1-yl)-propionic acid methyl ester
- CS-0236878
- EN300-174619
- G28869
- methyl 3-(4-oxopiperidyl)propanoate
- Z89287101
- methyl3-(4-oxopiperidin-1-yl)propanoate
- 859-900-4
- AKOS008999028
- DB-187843
- MNGFLQSJKOSGGE-UHFFFAOYSA-N
- QHA51596
- SCHEMBL6429098
- 190515-96-9
- MFCD14631396
-
- インチ: InChI=1S/C9H15NO3/c1-13-9(12)4-7-10-5-2-8(11)3-6-10/h2-7H2,1H3
- InChIKey: MNGFLQSJKOSGGE-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 185.10519334Da
- どういたいしつりょう: 185.10519334Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 46.6Ų
methyl 3-(4-oxopiperidin-1-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-174619-10.0g |
methyl 3-(4-oxopiperidin-1-yl)propanoate |
190515-96-9 | 95% | 10.0g |
$2563.0 | 2023-02-16 | |
TRC | B498630-25mg |
methyl 3-(4-oxopiperidin-1-yl)propanoate |
190515-96-9 | 25mg |
$ 64.00 | 2023-04-18 | ||
Enamine | EN300-174619-5.0g |
methyl 3-(4-oxopiperidin-1-yl)propanoate |
190515-96-9 | 95% | 5.0g |
$1314.0 | 2023-02-16 | |
Enamine | EN300-174619-0.5g |
methyl 3-(4-oxopiperidin-1-yl)propanoate |
190515-96-9 | 95% | 0.5g |
$247.0 | 2023-09-20 | |
Enamine | EN300-174619-2.5g |
methyl 3-(4-oxopiperidin-1-yl)propanoate |
190515-96-9 | 95% | 2.5g |
$666.0 | 2023-09-20 | |
1PlusChem | 1P01BDDQ-2.5g |
methyl 3-(4-oxopiperidin-1-yl)propanoate |
190515-96-9 | 95% | 2.5g |
$885.00 | 2024-06-17 | |
TRC | B498630-750mg |
methyl 3-(4-oxopiperidin-1-yl)propanoate |
190515-96-9 | 750mg |
$ 800.00 | 2023-09-08 | ||
A2B Chem LLC | AW09374-2.5g |
methyl 3-(4-oxopiperidin-1-yl)propanoate |
190515-96-9 | 95% | 2.5g |
$737.00 | 2024-04-20 | |
abcr | AB541197-500mg |
Methyl 3-(4-oxopiperidin-1-yl)propanoate; . |
190515-96-9 | 500mg |
€319.10 | 2024-07-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9721-1g |
methyl 3-(4-oxopiperidin-1-yl)propanoate |
190515-96-9 | 95% | 1g |
¥1523.0 | 2024-04-23 |
methyl 3-(4-oxopiperidin-1-yl)propanoate 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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8. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
methyl 3-(4-oxopiperidin-1-yl)propanoateに関する追加情報
Methyl 3-(4-oxopiperidin-1-yl)propanoate (CAS No. 190515-96-9): A Comprehensive Overview in Modern Chemical Biology
Methyl 3-(4-oxopiperidin-1-yl)propanoate, identified by its unique chemical identifier CAS No. 190515-96-9, represents a significant compound in the realm of chemical biology and pharmaceutical research. This compound, featuring a 4-oxopiperidin-1-yl moiety, has garnered attention due to its structural complexity and potential biological activities. The ester functionality at the terminal position of the molecule further enhances its versatility, making it a valuable scaffold for drug discovery and molecular design.
The methyl 3-(4-oxopiperidin-1-yl)propanoate molecule is characterized by a piperidine ring substituted with a carbonyl group at the fourth position, which is linked to a propanoate ester. This structural arrangement imparts unique electronic and steric properties, enabling interactions with biological targets in diverse ways. The presence of both polar and non-polar regions in the molecule facilitates its solubility in various solvents, broadening its applicability in synthetic chemistry and biochemical assays.
In recent years, the exploration of heterocyclic compounds has seen remarkable advancements, particularly in the field of medicinal chemistry. The piperidine scaffold, known for its prevalence in bioactive molecules, has been extensively studied for its role in modulating biological pathways. Among these derivatives, Methyl 3-(4-oxopiperidin-1-yl)propanoate has emerged as a compound of interest due to its potential pharmacological effects. Research indicates that this molecule may exhibit properties relevant to central nervous system (CNS) disorders, making it a candidate for further investigation.
The synthesis of Methyl 3-(4-oxopiperidin-1-yl)propanoate involves multi-step organic transformations that highlight the compound's synthetic accessibility. Key steps typically include the formation of the piperidine ring followed by functionalization with an ester group. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and enzymatic catalysis, have been employed to optimize yield and purity. These techniques not only enhance the efficiency of production but also allow for modifications that can tailor the biological activity of the compound.
One of the most compelling aspects of Methyl 3-(4-oxopiperidin-1-yl)propanoate is its potential as a building block for more complex pharmacophores. The combination of the piperidine ring and ester functionality provides multiple sites for further derivatization, enabling chemists to design molecules with specific therapeutic profiles. For instance, modifications at the nitrogen atom of the piperidine ring or variations in the ester moiety can lead to compounds with enhanced binding affinity or selectivity towards target proteins.
Recent studies have begun to explore the pharmacological profile of derivatives related to Methyl 3-(4-oxopiperidin-1-yl)propanoate. Preclinical investigations suggest that certain analogs may possess neuroprotective properties, making them promising candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the compound's ability to interact with ion channels and receptors has opened avenues for research into its potential role in managing cardiovascular disorders. These findings underscore the importance of continued exploration into this class of molecules.
The chemical biology applications of Methyl 3-(4-oxopiperidin-1-yl)propanoate extend beyond drug discovery. Its unique structural features make it an excellent tool for studying protein-ligand interactions and enzyme mechanisms. By employing techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain insights into how this compound interacts with biological targets at a molecular level. Such information is crucial for developing rational drug design strategies and optimizing therapeutic interventions.
The future prospects for Methyl 3-(4-oxopiperidin-1-yl)propanoate are promising, given its versatility and potential applications. As synthetic methodologies continue to evolve, new derivatives can be generated with tailored properties to address specific therapeutic needs. Furthermore, advancements in computational chemistry and artificial intelligence are expected to accelerate the discovery process by predicting novel bioactivities and optimizing molecular structures.
In conclusion, Methyl 3-(4-oxopiperidin-1-yl)propanoate (CAS No. 190515-96-9) stands as a testament to the ongoing innovation in chemical biology and pharmaceutical research. Its unique structural features and potential biological activities make it a compound of significant interest for further study. As research progresses, we can anticipate that this molecule will continue to play a pivotal role in shaping future therapeutic strategies and deepening our understanding of complex biological systems.
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